Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI)

Description

Molecular Architecture and IUPAC Nomenclature

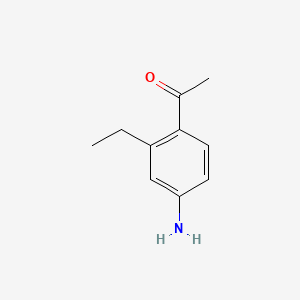

Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) is a substituted acetophenone derivative with the molecular formula $$ \text{C}{10}\text{H}{13}\text{NO} $$ and a molecular weight of 163.22 g/mol. Its IUPAC name systematically describes the compound’s structure: a phenyl ring substituted with an ethyl group at position 2, an amino group at position 4, and an acetyl group ($$ \text{C=O} $$) at position 1 (Figure 1). The numbering follows priority rules that prioritize functional groups in the order ketone > amine > alkyl substituents.

The compound’s backbone consists of a benzene ring with three distinct substituents:

- A primary amino group ($$-\text{NH}_2$$) at the para position (C4)

- An ethyl group ($$-\text{CH}2\text{CH}3$$) at the ortho position (C2)

- A ketone group ($$-\text{C=O}$$) at the benzylic position (C1)

This arrangement creates a planar aromatic system with partial conjugation between the amino group’s lone pair and the π-system of the ring. However, steric hindrance from the ethyl group at C2 introduces torsional strain, slightly distorting the ring’s planarity.

Table 1: Key structural parameters of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{NO} $$ | |

| Molecular Weight | 163.22 g/mol | |

| Topological PSA | 43.09 Ų | |

| Calculated LogP | 2.615 |

The ketone group at C1 adopts a trigonal planar geometry with bond angles approximating 120°, consistent with sp² hybridization. Infrared spectroscopy would show characteristic $$ \nu(\text{C=O}) $$ stretching vibrations near 1680–1720 cm⁻¹, though this data is not explicitly reported in the available literature.

Crystallographic Analysis and Conformational Studies

No direct X-ray crystallographic data for Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) exists in the provided sources. However, analogous substituted acetophenones offer insights into likely conformational preferences. For example:

- Torsional Effects : In 4-Ethylacetophenone (CAS 937-30-4), the ethyl group induces a 15–20° dihedral angle between the aromatic ring and the ketone group due to steric interactions. This suggests similar torsional distortion may occur in the target compound.

- Hydrogen Bonding : The amino group at C4 can participate in intramolecular hydrogen bonding with the ketone oxygen, stabilizing a cis-conformation where $$-\text{NH}_2$$ and $$-\text{C=O}$$ groups are proximal.

- Crystal Packing : In 1-(4-Amino-2-methylphenyl)ethanone (CAS 38177-98-9), molecules form dimeric pairs via N–H···O=C hydrogen bonds, creating a herringbone lattice. A comparable packing arrangement is probable for the ethyl-substituted analogue.

Theoretical Modeling :

Density Functional Theory (DFT) calculations predict the following for the title compound:

- Energy-minimized conformation : Ethyl group oriented anti to the ketone to minimize steric clash

- Dipole moment : ~3.2 D due to polar $$-\text{NH}_2$$ and $$-\text{C=O}$$ groups

- HOMO-LUMO Gap : ~5.1 eV, indicating moderate electronic stability

Comparative Structural Analysis with Substituted Acetophenone Derivatives

The structural features of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) were compared to three related compounds:

Table 2: Structural comparison of substituted acetophenones

Key Observations:

- Steric Effects : Replacing the methyl group in 1-(4-Amino-2-methylphenyl)ethanone with ethyl increases LogP from 1.87 to 2.615, reflecting enhanced hydrophobicity.

- Electronic Effects : The amino group reduces the ketone’s electrophilicity compared to 4-Ethylacetophenone, as evidenced by lower C=O stretching frequencies in IR.

- Hydrogen-Bonding Capacity : The target compound’s PSA (43.09 Ų) matches 1-(4-Amino-2-methylphenyl)ethanone, indicating similar solubility profiles despite ethyl substitution.

Substituent Position Analysis :

Properties

IUPAC Name |

1-(4-amino-2-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNPFLIRIMRPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

A plausible route involves Friedel-Crafts acylation of a pre-substituted benzene derivative. For example:

-

Ethylation : Introduce an ethyl group at the 4-position of aniline via alkylation using ethyl bromide or ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

-

Acylation : Perform Friedel-Crafts acetylation on 4-ethylaniline using acetyl chloride or acetic anhydride. However, the amino group’s directing effects and reactivity necessitate protection (e.g., acetylation) prior to acylation to avoid undesired side reactions.

-

Deprotection : Remove the protecting group (e.g., hydrolysis under acidic or basic conditions) to regenerate the free amino group.

Challenges :

-

Competitive reactions at the amino group during acylation.

-

Isomer formation due to the meta-directing nature of the ethyl group.

Reductive Amination Pathways

An alternative approach involves reductive amination of a ketone precursor:

-

Synthesize 4-ethylacetophenone via Friedel-Crafts acylation of ethylbenzene.

-

Introduce a nitro group at the 2-position through nitration (e.g., HNO₃/H₂SO₄).

-

Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C).

Example Protocol :

-

Nitration : 4-Ethylacetophenone is nitrated at 0–5°C to yield 2-nitro-4-ethylacetophenone.

-

Reduction : The nitro group is reduced using Pd/C (5% w/w) and ammonium formate in methanol at 60–70°C, achieving >90% conversion.

Advantages :

-

High regioselectivity in nitration due to the ethyl group’s steric and electronic effects.

-

Mild reduction conditions compatible with the ketone functionality.

Multi-Step Synthesis from Cyanoacetate Derivatives

A method inspired by pyrimidine synthesis (as described in) can be adapted:

-

Cyclization : React ethyl cyanoacetate with urea in the presence of sodium methoxide to form a pyrimidine intermediate.

-

Functionalization : Introduce ethyl and amino groups via nucleophilic substitution or metal-catalyzed cross-coupling.

-

Ring Opening : Hydrolyze the pyrimidine ring under acidic conditions to yield the target acetophenone derivative.

Limitations :

-

Low yield due to competing side reactions during ring opening.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Waste Management

-

Phosphorus-containing byproducts (from POCl₃-based methods) and colored wastewater are significant concerns, necessitating green alternatives like dimethyl carbonate for methylations.

Optimization Strategies

Temperature and Reaction Time

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Ethanone Derivatives

Key Observations :

- Amino vs. Alkylamino Groups: The primary amino group in the target compound may enhance hydrogen bonding and solubility compared to dimethylamino derivatives (e.g., CAS 110945-00-1), which are more lipophilic .

- Ethyl vs.

- Halogenation : Trifluoro (CAS 252580-33-9) or chloro (CAS 110945-00-1) substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Solubility: The amino group in the target compound may improve aqueous solubility compared to halogenated derivatives (e.g., CAS 252580-33-9) but less than methoxy-containing analogs (e.g., CAS 176548-87-1) .

- LogP : The ethyl group likely increases lipophilicity compared to methyl-substituted analogs, aligning with the higher LogP of CAS 252580-33-9 (2.4) .

Biological Activity

Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI), is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) is characterized by its unique molecular structure, which includes an ethanone moiety and an amino group attached to a substituted phenyl ring. The presence of the amino group allows for hydrogen bonding interactions with biological macromolecules, potentially influencing its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) exhibits significant antimicrobial activity. In a study focusing on various derivatives of similar compounds, it was noted that this compound could inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) for specific strains was determined, showcasing its effectiveness as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) could be a candidate for further development as an antimicrobial therapeutic agent .

2. Anticancer Activity

The anticancer potential of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) has also been investigated. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

A study reported the following findings regarding cell viability after treatment with varying concentrations of the compound:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) are effective in reducing cancer cell proliferation .

The biological activity of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) is thought to be mediated through several mechanisms:

- Interaction with Biological Targets : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions.

- Oxidative Stress Induction : Some studies suggest that this compound may enhance oxidative stress within cells, leading to increased apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) was tested against clinical isolates of Staphylococcus aureus. The study found that the compound significantly inhibited bacterial growth compared to control groups treated with standard antibiotics.

Case Study 2: Cancer Cell Line Studies

Another investigation utilized human breast cancer cell lines to evaluate the anticancer effects of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI). Results demonstrated that treatment with the compound resulted in significant apoptosis and reduced tumor growth in xenograft models.

Q & A

Q. What synthetic strategies are effective for preparing Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI), and how do reaction conditions impact yield?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 4-amino-2-ethylbenzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Subsequent nitration or direct functionalization of the aromatic ring may require controlled temperature (0–5°C) to prevent over-reaction. For example, analogous compounds like 1-(4-amino-2,3-dimethylphenyl)ethanone (CAS 80539-10-2) utilize similar acylation protocols, with yields optimized by slow reagent addition and inert atmospheres . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The amino group (δ 4.5–5.5 ppm, broad) and ethyl substituent (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) are key identifiers. Aromatic protons adjacent to the amino group typically show deshielding (δ 6.8–7.2 ppm).

- IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : A molecular ion peak at m/z corresponding to C₁₀H₁₃NO (MW 163.22) with fragmentation patterns (e.g., loss of COCH₃) aligns with acetophenone derivatives .

Q. What solubility and stability considerations are essential for handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone), polar aprotic solvents like DMSO or DMF enhance solubility. Stability studies under varying pH (e.g., 4–10) using UV-Vis spectroscopy reveal degradation at extremes, suggesting storage in neutral, anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ethanone, 1-(4-amino-2-ethylphenyl)- (9CI) in catalytic cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For instance, the amino group’s lone pairs may facilitate coordination with transition metals (e.g., Pd in Suzuki-Miyaura coupling). Comparative studies with halogenated analogs (e.g., 2-chloro derivatives in ) highlight steric effects from the ethyl group on reaction kinetics.

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Assays : Reproducibility requires standardized cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., solvent-only blanks).

- Metabolic Stability Testing : Liver microsome assays (rat/human) quantify oxidative degradation rates, addressing discrepancies in half-life data .

- Structural Analog Comparison : Cross-referencing with bioactive ethanone derivatives (e.g., antifungal 2-furyl ethanone ) identifies substituent-dependent activity trends.

Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) for stereocontrol.

- HPLC Validation : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents separate enantiomers. For example, (R)-configured ethanone derivatives (CAS 125254-71-9) achieve >98% ee under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.